6-Hydroxymethyl-2-mercaptobenzothiazole
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Description
Synthesis Analysis
The synthesis of 2-mercaptobenzothiazole derivatives, which includes 6-Hydroxymethyl-2-mercaptobenzothiazole, can be achieved through various methods. The industrial route involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur . Another traditional route is the reaction of 2-aminothiophenol and carbon disulfide . Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecular structure of 6-Hydroxymethyl-2-mercaptobenzothiazole consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 2 sulfur atoms. The exact 3D structure can be found in chemical databases .Chemical Reactions Analysis
The chemical reactions of 2-mercaptobenzothiazole derivatives are diverse. They are known to be highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They are also used in the preparation of nitrothiazolythio benzothiazoles as carbon-junction N-terminal kinase inhibitors .Safety And Hazards
Future Directions
Modern trends in the chemistry of 2-mercaptobenzothiazole derivatives, including 6-Hydroxymethyl-2-mercaptobenzothiazole, focus on developing new drugs and materials and new synthetic approaches and patterns of reactivity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
properties
IUPAC Name |
6-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWJKJVHIUOXEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598655 |
Source
|
Record name | 6-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxymethyl-2-mercaptobenzothiazole | |
CAS RN |
171874-45-6 |
Source
|
Record name | 6-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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